molecular formula C9H5F6NO2 B14239247 2,4-Bis(trifluoromethyl)-6-nitrotoluene

2,4-Bis(trifluoromethyl)-6-nitrotoluene

Cat. No.: B14239247
M. Wt: 273.13 g/mol
InChI Key: BAHPKBDEVQAFDU-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-6-nitrotoluene is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a toluene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-6-nitrotoluene typically involves the nitration of 2,4-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-6-nitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2,4-Bis(trifluoromethyl)-6-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(trifluoromethyl)-6-nitrotoluene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)-6-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(trifluoromethyl)-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methyl group.

    2,4-Bis(trifluoromethyl)aniline: Contains an amino group instead of a nitro group.

Uniqueness

2,4-Bis(trifluoromethyl)-6-nitrotoluene is unique due to the combination of its trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

2-methyl-1-nitro-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F6NO2/c1-4-6(9(13,14)15)2-5(8(10,11)12)3-7(4)16(17)18/h2-3H,1H3

InChI Key

BAHPKBDEVQAFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F

Origin of Product

United States

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